molecular formula C8H12N2O2 B14185037 1-Nitrocycloheptane-1-carbonitrile CAS No. 920005-53-4

1-Nitrocycloheptane-1-carbonitrile

Cat. No.: B14185037
CAS No.: 920005-53-4
M. Wt: 168.19 g/mol
InChI Key: PYTHHMQDGHJHMT-UHFFFAOYSA-N
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Description

1-Nitrocycloheptane-1-carbonitrile is an organic compound with the molecular formula C8H12N2O2. It is a derivative of cycloheptane, featuring both nitro and nitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitrocycloheptane-1-carbonitrile can be synthesized through several methods. One common approach involves the nitration of cycloheptane followed by the introduction of a nitrile group. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The subsequent introduction of the nitrile group can be achieved through a reaction with cyanogen bromide or other suitable nitrile sources .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and cyanation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Nitrocycloheptane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitrocycloheptane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-nitrocycloheptane-1-carbonitrile involves its functional groups. The nitro group can participate in redox reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These interactions can lead to the formation of various bioactive compounds, influencing molecular targets and pathways in biological systems .

Comparison with Similar Compounds

  • 1-Nitrocyclohexane-1-carbonitrile
  • 1-Nitrocyclopentane-1-carbonitrile
  • 1-Nitrocyclooctane-1-carbonitrile

Comparison: 1-Nitrocycloheptane-1-carbonitrile is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and five-membered counterparts.

Properties

CAS No.

920005-53-4

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-nitrocycloheptane-1-carbonitrile

InChI

InChI=1S/C8H12N2O2/c9-7-8(10(11)12)5-3-1-2-4-6-8/h1-6H2

InChI Key

PYTHHMQDGHJHMT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C#N)[N+](=O)[O-]

Origin of Product

United States

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